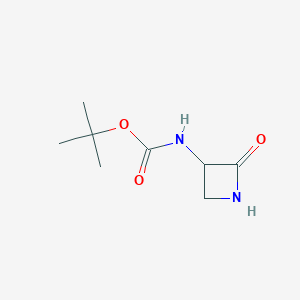![molecular formula C23H27ClN4O2S2 B2355623 N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1321963-12-5](/img/structure/B2355623.png)
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H27ClN4O2S2 and its molecular weight is 491.07. The purity is usually 95%.
BenchChem offers high-quality N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Applications
Research has been conducted on the synthesis of novel compounds with potential medicinal properties. For instance, studies on the synthesis of novel heterocyclic compounds such as benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown that these compounds possess anti-inflammatory and analgesic properties, highlighting their potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research indicates the broader applicability of synthesized novel compounds in the development of new therapeutic agents.
Antimicrobial Activity
Another area of application is in the development of compounds with antimicrobial properties. Research into the synthesis of new pyridine derivatives and their in vitro antimicrobial activity screening against various strains of bacteria and fungi has shown variable and modest activity, suggesting the potential use of similar compounds in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of compounds with similar structures have been extensively studied. Research into the reactions of aminoimidazoles related to intermediates in purine nucleotide de novo and thiamine biosynthesis offers insights into the synthesis of various derivatives through alkylation and acylation, contributing to the broader understanding of chemical reactivity and synthesis techniques (Mackenzie, Wilson, Shaw, & Ewing, 1988).
Neuroprotective and Alzheimer's Disease Research
In neuroscientific research, the development of 5-aroylindolyl-substituted hydroxamic acids has shown promising results in inhibiting histone deacetylase 6 (HDAC6), which is implicated in the aggregation of tau proteins associated with Alzheimer's disease. This research demonstrates the potential therapeutic applications of such compounds in neurodegenerative diseases (Lee et al., 2018).
Potential Applications in Anticancer Research
The synthesis and anticancer evaluation of novel compounds, such as N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, have demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating the potential use of similar compounds in cancer research and therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S2.ClH/c1-5-26(6-2)11-12-27(22(28)16-8-9-17-19(13-16)30-14-24-17)23-25-20-18(29-4)10-7-15(3)21(20)31-23;/h7-10,13-14H,5-6,11-12H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVLBKZYBMLQBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC4=C(C=C3)N=CS4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole](/img/structure/B2355553.png)
![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2355554.png)
![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)

![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)
![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)
![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2355560.png)
